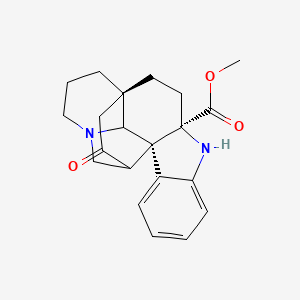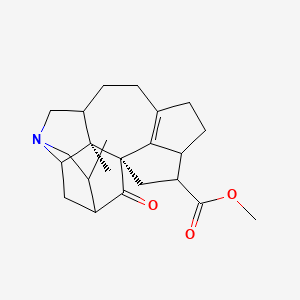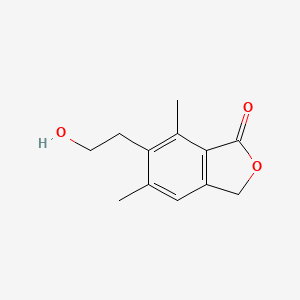
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a hydroxyethyl group and two methyl groups attached to the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the isobenzofuran ring . Another approach includes the cycloisomerization of alkyne ortho-substituted phenols . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of microwave-assisted synthesis, which has been shown to accelerate reaction rates and improve yields compared to conventional heating methods . The use of specific catalysts and solvents is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
Scientific Research Applications
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets depend on the specific application and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one include other isobenzofuran derivatives such as benzofuran and dibenzofuran . These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness
What sets this compound apart is the presence of the hydroxyethyl group and the specific positioning of the methyl groups.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-5,7-dimethyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-7-5-9-6-15-12(14)11(9)8(2)10(7)3-4-13/h5,13H,3-4,6H2,1-2H3 |
InChI Key |
HBPMCWYUOMPOKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


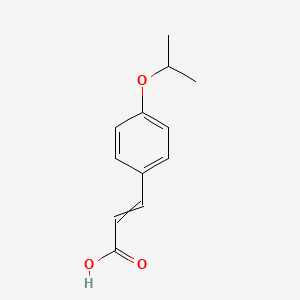
![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)
![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
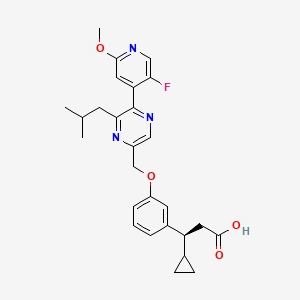
![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)
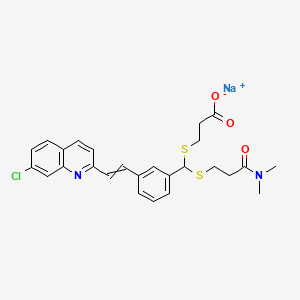
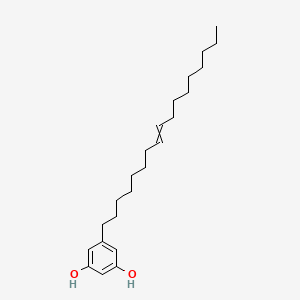
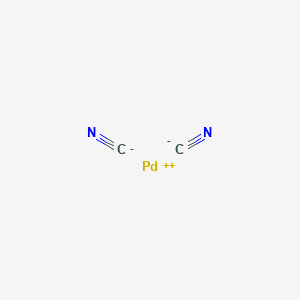
![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)
